molecular formula C21H25ClN2O6S B12212564 2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate

2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate

Cat. No.: B12212564
M. Wt: 469.0 g/mol
InChI Key: NHZAPLDWKYSMBO-UHFFFAOYSA-N
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Description

2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C21H25ClN2O6S and a molecular weight of 468.9510 . This compound is known for its complex structure, which includes a piperazine ring, a chlorophenyl group, and a dimethoxybenzoate moiety.

Preparation Methods

The synthesis of 2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the esterification with 3,4-dimethoxybenzoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group may play crucial roles in its binding to target proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate include other piperazine derivatives and benzoate esters. These compounds may share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a chlorophenyl group and a dimethoxybenzoate moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O6S

Molecular Weight

469.0 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C21H25ClN2O6S/c1-28-19-8-3-16(15-20(19)29-2)21(25)30-14-13-23-9-11-24(12-10-23)31(26,27)18-6-4-17(22)5-7-18/h3-8,15H,9-14H2,1-2H3

InChI Key

NHZAPLDWKYSMBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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